molecular formula C9H16N2O5 B123842 N2-[(tert-butoxy)carbonyl]-L-asparagine CAS No. 142847-17-4

N2-[(tert-butoxy)carbonyl]-L-asparagine

Cat. No. B123842
M. Wt: 232.23 g/mol
InChI Key: FYYSQDHBALBGHX-UHFFFAOYSA-N
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Description

N2-[(tert-butoxy)carbonyl]-L-asparagine is a derivative of the amino acid asparagine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is commonly used in peptide synthesis to prevent unwanted side reactions involving the amino group. The tert-butoxycarbonyl group is known for its stability under a variety of conditions and can be removed under acidic conditions when the protection is no longer needed.

Synthesis Analysis

The synthesis of N2-[(tert-butoxy)carbonyl]-L-asparagine is not directly described in the provided papers. However, the synthesis of related compounds, such as tert-butyl esters of asparagines, has been reported. These compounds are synthesized and investigated for their organogelation abilities, which implies that the tert-butyl group can be introduced to asparagine to alter its properties and functionality . Additionally, N-tert-butanesulfinyl imines are mentioned as versatile intermediates for the asymmetric synthesis of amines, which suggests that tert-butyl groups are commonly used in the synthesis of nitrogen-containing compounds .

Molecular Structure Analysis

The molecular structure of N2-[(tert-butoxy)carbonyl]-L-asparagine would include the asparagine backbone with a Boc group attached to the nitrogen atom of the amino group. This modification is likely to influence the overall molecular conformation and could affect the compound's ability to participate in hydrogen bonding and other intermolecular interactions. The presence of the tert-butyl group may also impart steric hindrance, which can be useful in controlling the reactivity of the amino group.

Chemical Reactions Analysis

While the specific chemical reactions of N2-[(tert-butoxy)carbonyl]-L-asparagine are not detailed in the provided papers, the general behavior of Boc-protected amino acids can be inferred. These compounds are typically stable under basic conditions but can be deprotected under acidic conditions to yield the free amino group. The tert-butyl group itself is known to be a good leaving group, which facilitates the deprotection process. The papers suggest that tert-butyl groups can activate imines for nucleophilic addition and can be used as chiral directing groups in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N2-[(tert-butoxy)carbonyl]-L-asparagine would be influenced by the Boc group. The tert-butyl esters of asparagines have been shown to possess organogelation abilities, indicating that they can form gels under certain conditions . This property is significant as it suggests that the Boc-protected asparagine could also have unique solubility and rheological properties. The morphological studies of similar compounds reveal a spherical structure, which could be indicative of the three-dimensional arrangement of the Boc-protected asparagine in a solid or gel state .

Scientific Research Applications

Synthesis in Enantioselective Catalysis

The compound N2-[(tert-butoxy)carbonyl]-L-asparagine is employed in the synthesis of ω-dimethylaminoalkyl-substituted ethylenediamine ligands, which are used in enantioselective catalysis. This synthesis process utilizes commercial starting materials like L-asparagine and involves several standard steps to yield the final product. The ligands produced are vital for catalyzing numerous enantioselective reactions (Ghosh, Ganzmann, & Gladysz, 2015).

Fluorimetric Chemosensors

N2-[(tert-butoxy)carbonyl]-L-asparagine-based derivatives have been synthesized and evaluated as fluorimetric chemosensors, especially for transition metal cations like Cu2+. These chemosensors demonstrate high selectivity and sensitivity, making them suitable for incorporation into peptidic chemosensor frameworks (Esteves, Raposo, & Costa, 2010).

Antioxidant Activity in Food Safety

Research has explored the effects of various antioxidants, including tert-butyl hydroquinone (TBHQ), on the elimination and formation of acrylamide in food. The study indicates a correlation between carbonyl value and acrylamide formation in certain reaction model systems. The findings suggest that antioxidants can influence acrylamide formation, potentially offering ways to mitigate its presence in heated foods (Ou et al., 2010).

Medicinal Chemistry & Drug Synthesis

The compound has been involved in the synthesis of specific pharmaceuticals. For instance, N-benzyloxycarbonyl-L-asparagine is a precursor in the synthesis of imidapril hydrochloride, highlighting its role in the creation of complex therapeutic agents (Wei-jie & Ping, 2011).

Enhanced Catalytic Activity in Material Science

The amino acid L-asparagine has been used to facilitate the exfoliation of Co-Al layered double hydroxides (LDHs) in aqueous solutions. This process has led to the creation of nanosheets with enhanced peroxidase-like activity, which is significant for developing rapid and selective methods for detecting substances like glucose in various samples (Chen et al., 2013).

Plant Nitrogen Transport and Storage

The compound is involved in the metabolism of asparagine in plants, a crucial aspect of nitrogen transport and storage. For example, it has been linked with the metabolic pathways in Arabidopsis and Lotus japonicus, demonstrating its significance in plant biology and potential agricultural applications (Zhang & Marsolais, 2014; García-Calderón et al., 2017).

Safety And Hazards

The safety and hazards of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by various methods. For example, it can be classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by analyzing relevant papers . For example, a new method for the preparation of N2-[(tert-butoxycarbonyl]-L-amino-aldehydes from N2-[(tert-butoxycarbonyl]-L-amino acids based on reduction of mixed anhydrides with LiAl(t-BuO)3H is described .

properties

IUPAC Name

4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYSQDHBALBGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302902
Record name N~2~-(tert-Butoxycarbonyl)asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid

CAS RN

7536-55-2, 142847-17-4
Record name tert-Butoxycarbonylasparagine
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Record name N~2~-(tert-Butoxycarbonyl)asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid
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